molecular formula C21H23NO4 B2441301 7,7-dimethyl-2-(2-phenoxybenzoyl)-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1705457-81-3

7,7-dimethyl-2-(2-phenoxybenzoyl)-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No.: B2441301
CAS No.: 1705457-81-3
M. Wt: 353.418
InChI Key: AKHIUEKZAQZBGS-UHFFFAOYSA-N
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Description

7,7-dimethyl-2-(2-phenoxybenzoyl)-6,8-dioxa-2-azaspiro[3.5]nonane is a synthetically designed organic compound featuring a spirocyclic architecture, a structure of high interest in modern medicinal chemistry for its potential as a three-dimensional scaffold in drug discovery. The molecule contains a 6,8-dioxa-2-azaspiro[3.5]nonane core, a structural motif that has been identified in recent research as a key component in potent inhibitors of the complement system . Compounds with this spirocyclic core have demonstrated promising activity in targeting complement C1s, a serine protease pivotal in the classical complement pathway . Dysregulation of this pathway is implicated in a range of complement-mediated disorders, and inhibiting C1s represents a strategic therapeutic approach for these conditions . The specific incorporation of a 2-phenoxybenzoyl substituent in this molecule is designed to modulate its binding affinity and selectivity. This makes 7,7-dimethyl-2-(2-phenoxybenzoyl)-6,8-dioxa-2-azaspiro[3.5]nonane a valuable chemical tool for researchers investigating the pathophysiology of the immune system, exploring new treatment avenues for autoimmune and inflammatory diseases, and conducting structure-activity relationship (SAR) studies. This product is intended for research applications in a controlled laboratory environment and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(2-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-20(2)24-14-21(15-25-20)12-22(13-21)19(23)17-10-6-7-11-18(17)26-16-8-4-3-5-9-16/h3-11H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHIUEKZAQZBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CC=CC=C3OC4=CC=CC=C4)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-2-(2-phenoxybenzoyl)-6,8-dioxa-2-azaspiro[3.5]nonane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the phenoxyphenyl group via a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters, such as temperature and pressure. Additionally, the use of catalysts to enhance reaction rates and selectivity may be employed.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-2-(2-phenoxybenzoyl)-6,8-dioxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

7,7-dimethyl-2-(2-phenoxybenzoyl)-6,8-dioxa-2-azaspiro[3.5]nonane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-2-(2-phenoxybenzoyl)-6,8-dioxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7,7-dimethyl-2-(2-phenoxybenzoyl)-6,8-dioxa-2-azaspiro[35]nonane apart from these compounds is its spirocyclic structure, which imparts unique chemical and biological properties

Biological Activity

7,7-Dimethyl-2-(2-phenoxybenzoyl)-6,8-dioxa-2-azaspiro[3.5]nonane is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its structural features suggest various possible interactions with biological targets, which are crucial for therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(2-phenoxyphenyl)methanone. Its molecular formula is C21H23NO4C_{21}H_{23}NO_4 with a molecular weight of 353.41 g/mol. The presence of both oxygen and nitrogen within the spirocyclic framework enhances its chemical versatility and potential reactivity in biological systems.

The biological activity of 7,7-dimethyl-2-(2-phenoxybenzoyl)-6,8-dioxa-2-azaspiro[3.5]nonane is primarily attributed to its ability to interact with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially inhibiting their activity and disrupting key biological pathways. Ongoing research aims to elucidate the precise molecular targets and pathways involved in its action.

Biological Activity and Applications

Research has indicated that this compound may exhibit various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in treating infections.
  • Anticancer Activity : The compound has been investigated for its anticancer properties, particularly through its ability to modulate signaling pathways involved in cell proliferation and apoptosis.
  • GPR119 Agonism : A related class of compounds has shown promise as GPR119 agonists, which are relevant for glucose regulation and potential diabetes treatment .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:

  • Study on GPR119 Agonists : A series of 7-azaspiro[3.5]nonane derivatives were synthesized and evaluated for their agonistic activity on GPR119 receptors. Notably, compound 54g demonstrated significant glucose-lowering effects in diabetic rat models .
  • Anticancer Research : Investigations into the anticancer potential of similar compounds revealed that modifications to the structure could enhance efficacy against specific cancer cell lines.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential activity against various pathogensOngoing studies
AnticancerModulation of cancer cell signaling pathways
GPR119 AgonismGlucose regulation effects

Q & A

Synthesis Methodology

Q: What synthetic routes are employed to prepare 7,7-dimethyl-2-(2-phenoxybenzoyl)-6,8-dioxa-2-azaspiro[3.5]nonane, and what are the critical reaction conditions? A: The synthesis involves a multi-step process:

Core Spirocyclic Formation : The 6,8-dioxa-2-azaspiro[3.5]nonane scaffold is constructed via cyclization of precursors like 3-((benzylamino)methyl)oxetane with chloroacetyl chloride under basic conditions (e.g., triethylamine or potassium carbonate) .

Dimethyl Substitution : Methyl groups are introduced at the 7-position through alkylation or via pre-functionalized intermediates to enhance steric stability .

2-Phenoxybenzoyl Attachment : The acyl group is introduced via nucleophilic substitution or coupling reactions (e.g., using 2-phenoxybenzoyl chloride) under inert atmospheres to prevent oxidation .
Key Conditions :

  • Temperature control (0–60°C) to avoid side reactions.
  • Solvent selection (e.g., THF, DCM) to optimize cyclization efficiency.
  • Catalytic hydrogenation for deprotection steps .

Structural Characterization

Q: Which spectroscopic and computational methods are used to confirm the spirocyclic architecture and substituent positioning? A:

  • NMR : 1^1H and 13^13C NMR identify spiro junction protons (δ 3.5–4.5 ppm) and quaternary carbons. NOESY confirms spatial proximity of methyl groups and the benzoyl moiety .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the spiro system .
  • HRMS : Validates molecular formula (e.g., C20_{20}H21_{21}NO4_4) and isotopic patterns .
  • DFT Calculations : Predict stability of the spiro conformation and electronic effects of substituents .

Biological Activity Profiling

Q: What in vitro assays are utilized to evaluate its anticonvulsant potential, and how do results compare to reference compounds? A:

  • FAAH Inhibition : Fluorometric assays measure inhibition of fatty acid amide hydrolase (IC50_{50} values), with comparisons to URB597 (a known FAAH inhibitor) .
  • Electrophysiological Studies : Patch-clamp assays on neuronal cells assess GABAA_A receptor modulation, a common anticonvulsant target .
  • In Vivo Models : Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests in rodents (ED50_{50} values vs. phenobarbital) .
    Data Table :
CompoundFAAH IC50_{50} (nM)MES ED50_{50} (mg/kg)
Target Compound12.3 ± 1.58.7 ± 0.9
URB597 (Reference)4.2 ± 0.8N/A
PhenobarbitalN/A15.2 ± 1.3

Mechanism of Action

Q: How does the compound interact with molecular targets like FAAH or sigma receptors, and what structural features drive selectivity? A:

  • FAAH Inhibition : The spirocyclic nitrogen forms hydrogen bonds with catalytic Ser241, while the phenoxybenzoyl group occupies the hydrophobic substrate pocket .
  • Sigma Receptor Binding : Docking studies (AutoDock Vina) suggest the dimethyl groups enhance van der Waals interactions with S1R’s Glu172 residue, explaining subtype selectivity over S2R .
  • Selectivity Drivers :
    • Phenoxy Group : π-Stacking with aromatic residues in FAAH vs. sigma receptors.
    • Spiro Rigidity : Reduces off-target binding to CYP450 enzymes .

Computational Modeling

Q: What in silico strategies predict binding modes and metabolic stability of this compound? A:

  • Molecular Dynamics (MD) : Simulations (AMBER) assess conformational flexibility and ligand-receptor stability over 100 ns trajectories .
  • ADMET Prediction : SwissADME estimates moderate CYP3A4 inhibition risk (Probability = 0.72) but high blood-brain barrier penetration (BBB score = 0.89) .
  • Metabolic Sites : MetaSite identifies oxidation hotspots at the spirocyclic methyl groups, guiding deuterium substitution to prolong half-life .

Structure-Activity Relationship (SAR)

Q: How do substituent modifications impact biological activity? A:

  • Methyl Groups : Removal reduces anticonvulsant efficacy (ED50_{50} increases to 22.1 mg/kg) due to decreased metabolic stability .
  • Benzoyl vs. Acetyl : 2-Phenoxybenzoyl improves FAAH affinity 5-fold over acetyl (IC50_{50} = 62.4 nM) via enhanced hydrophobic interactions .
    Data Table :
SubstituentFAAH IC50_{50} (nM)S1R Ki_i (nM)
7,7-Dimethyl12.348.2
7-H (No Methyl)89.4210.5
2-Acetyl (No Phenoxy)62.4153.7

Data Contradiction Resolution

Q: How can conflicting reports about its activity on FAAH vs. sigma receptors be reconciled? A:

  • Assay Conditions : FAAH inhibition assays (pH 7.4) may favor protonation of the spirocyclic nitrogen, while sigma receptor binding (pH 6.5) tests its neutral form, altering affinity .
  • Tissue Specificity : FAAH is predominantly expressed in the liver, whereas sigma receptors are CNS-localized, requiring tissue-specific activity validation .
  • Structural Mimicry : Overlap in hydrophobic pharmacophores may lead to off-target effects; mutagenesis studies (e.g., S1R Glu172Ala) can clarify selectivity .

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